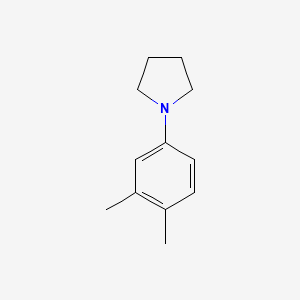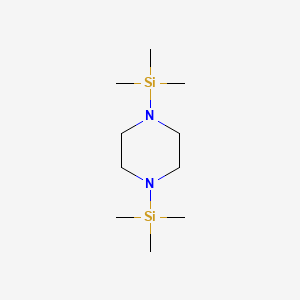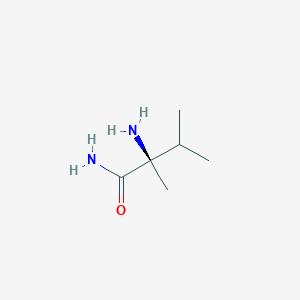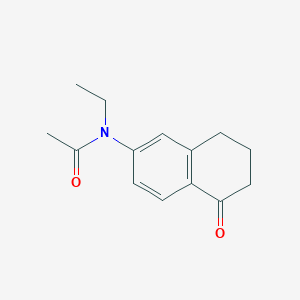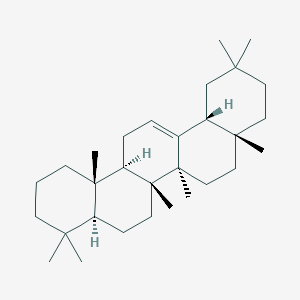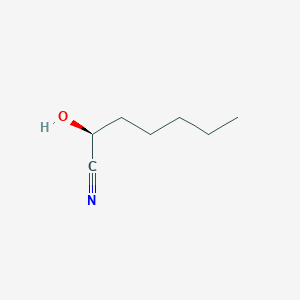
Adoxoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adoxoside is a natural product found in Orthocarpus imbricatus, Penstemon secundiflorus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Protein Methylation Analysis
Adoxoside, or Adenosine dialdehyde (AdOx), is utilized in cell culture as an indirect methyltransferase inhibitor. It's commonly used for accumulating methyl-accepting proteins in hypomethylated states, which is essential for in vitro protein methylation analyses. This functionality of AdOx was demonstrated in a study involving HeLa cells, where it proved effective in combination with a translation inhibitor, cycloheximide, for accumulating methyl-accepting proteins (Chen et al., 2004).
Neuropharmacology
In the field of neuropharmacology, adenosine (AD), closely related to adoxoside, has been studied for its effects on the hippocampus. A study demonstrated that both topical and iontophoretic application of adenosine in rat hippocampal slices caused significant changes in neuron membrane potential and synaptic potentials, indicating a critical role in neuropharmacology and potentially in treatments of neurological disorders (Segal, 1982).
Cardiovascular Research
Adenosine, a metabolite of adoxoside, plays an important biological and physiological role in the cardiovascular system. It has been recognized for its coronary vasodilator and antiarrhythmic properties. Research has indicated that adenosine functions as a regulator of coronary blood flow, highlighting its importance in cardiology and potential therapeutic applications (Mubagwa et al., 1996).
Cancer Research
Adoxoside has been studied for its effects on cancer cell invasion. A study revealed that adenosine dialdehyde can suppress MMP-9-mediated invasion of cancer cells by blocking the Ras/Raf-1/ERK/AP-1 signaling pathway. This indicates its potential role in cancer therapy, particularly in preventing the invasion and spread of cancer cells (Kim et al., 2013).
Propiedades
Nombre del producto |
Adoxoside |
|---|---|
Fórmula molecular |
C17H26O10 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
methyl (1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h6-8,10-14,16-22H,2-5H2,1H3/t7-,8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 |
Clave InChI |
MAHXAEHBKGBEBY-OBFZKGLGSA-N |
SMILES isomérico |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



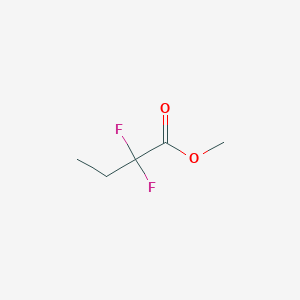
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline](/img/structure/B1638922.png)
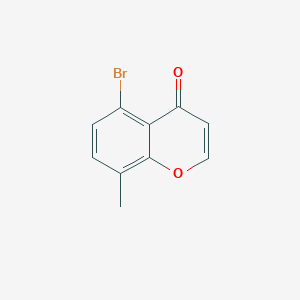
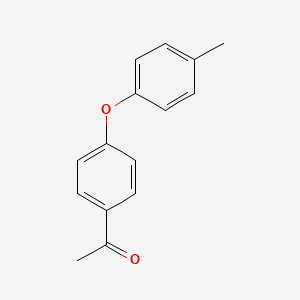
![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)oxy]-, (2R)-](/img/structure/B1638946.png)

![[(2S)-2-hexadecanoyloxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B1638951.png)
